3,4-Dichloro-5,8-difluoroquinoline 3,4-Dichloro-5,8-difluoroquinoline
Brand Name: Vulcanchem
CAS No.: 1204811-35-7
VCID: VC0175987
InChI: InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H
SMILES: C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F
Molecular Formula: C9H3Cl2F2N
Molecular Weight: 234.027

3,4-Dichloro-5,8-difluoroquinoline

CAS No.: 1204811-35-7

Cat. No.: VC0175987

Molecular Formula: C9H3Cl2F2N

Molecular Weight: 234.027

* For research use only. Not for human or veterinary use.

3,4-Dichloro-5,8-difluoroquinoline - 1204811-35-7

Specification

CAS No. 1204811-35-7
Molecular Formula C9H3Cl2F2N
Molecular Weight 234.027
IUPAC Name 3,4-dichloro-5,8-difluoroquinoline
Standard InChI InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H
Standard InChI Key GBPNKZHOKVOISW-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F

Introduction

Chemical Identity and Structural Properties

3,4-Dichloro-5,8-difluoroquinoline is a crystalline solid compound with distinct chemical identifiers that facilitate its documentation and tracking in scientific research. The compound features a quinoline core with strategic halogen substitutions that contribute to its chemical reactivity and potential biological activities.

Chemical Identifiers

The compound is precisely identified through various standard chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 3,4-Dichloro-5,8-difluoroquinoline

ParameterValue
IUPAC Name3,4-dichloro-5,8-difluoroquinoline
CAS Registry Number1204811-35-7
Molecular FormulaC₉H₃Cl₂F₂N
Molecular Weight234.03 g/mol
SMILES NotationClC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F
InChI1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H
InChIKeyGBPNKZHOKVOISW-UHFFFAOYSA-N
MDL NumberMFCD13192997

Structural Features

The compound possesses a unique structural arrangement that contributes to its chemical behavior and reactivity. The quinoline core provides a basic nitrogen-containing heterocyclic structure, while the halogen substituents significantly modify its electronic properties and potential interactions with biological targets.

Figure 1: Key Structural Features of 3,4-Dichloro-5,8-difluoroquinoline

The compound contains:

  • A bicyclic quinoline core consisting of a benzene ring fused with a pyridine ring

  • Two chlorine atoms at positions 3 and 4 on the pyridine ring

  • Two fluorine atoms at positions 5 and 8, located on opposite sides of the bicyclic system

  • Five carbon-hydrogen bonds with three remaining hydrogen atoms

This specific arrangement of halogens around the quinoline nucleus creates a distinct electronic environment that influences the compound's chemical reactivity and potential applications .

Physical and Chemical Properties

The physical and chemical properties of 3,4-Dichloro-5,8-difluoroquinoline play a crucial role in determining its behavior in various chemical reactions, its stability, and its potential applications in synthetic chemistry and pharmaceutical research.

Physical Properties

Table 2: Physical Properties of 3,4-Dichloro-5,8-difluoroquinoline

PropertyValue
Physical StateSolid
ColorNot specified in available data
OdorNot specified in available data
Melting PointNot specified in available data
Boiling PointNot specified in available data
DensityNot specified in available data
SolubilityNot specified in available data
Storage TemperatureRoom temperature

Chemical Properties

The chemical properties of 3,4-Dichloro-5,8-difluoroquinoline are primarily defined by the electronic effects of the halogen substituents on the quinoline ring system. The presence of electron-withdrawing chlorine and fluorine atoms significantly impacts the electron density distribution across the molecule, affecting its reactivity patterns.

The compound is likely to exhibit:

  • Enhanced electrophilicity at certain positions due to the electron-withdrawing effects of the halogens

  • Potential for nucleophilic aromatic substitution reactions, particularly at positions activated by the halogen substituents

  • Possible participation in metal-catalyzed coupling reactions via the carbon-halogen bonds

Similar Compounds and Structural Relationships

3,4-Dichloro-5,8-difluoroquinoline shares structural similarities with several other halogenated quinolines that have been documented in chemical databases and research literature. These structurally related compounds provide context for understanding the potential chemical behavior and applications of 3,4-Dichloro-5,8-difluoroquinoline.

Structurally Related Halogenated Quinolines

Table 3: Structurally Related Halogenated Quinolines

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Relationship
3,4-Dichloro-8-fluoroquinoline1204811-28-8C₉H₄Cl₂FN216.04Lacks the fluorine at position 5
3,4-Dichloro-5,7-difluoroquinoline1204810-53-6C₉H₃Cl₂F₂N234.03Fluorine at position 7 instead of 8
3,4-Dichloro-7-fluoroquinoline103526-68-7C₉H₄Cl₂FN216.04Single fluorine at position 7
7-Chloro-4-fluoroquinolineNot specifiedC₉H₅ClFN181.59Different halogen positioning
4,5-Dichloro-8-fluoroquinoline-3-carbonitrile1017051-94-3C₁₀H₃Cl₂FN₂241.05Contains additional nitrile group
Classification CategoryDetails
GHS PictogramsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed), H318 (Causes serious eye damage)
Precautionary StatementsP280 - P301 + P312 + P330 - P305 + P351 + P338 + P310
Hazard ClassificationsAcute Tox. 4 Oral - Eye Dam. 1
Storage Class Code11 - Combustible Solids
WGKWGK 3

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